molecular formula C7H10O3 B8786400 (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate CAS No. 13949-93-4

(1R,2R)-Ethyl 2-formylcyclopropanecarboxylate

Cat. No.: B8786400
CAS No.: 13949-93-4
M. Wt: 142.15 g/mol
InChI Key: MDWXTLNIZCHBJE-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a formyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. For example, the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized catalytic processes to ensure high yield and selectivity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ethyl (1R,2R)-2-carboxycyclopropane-1-carboxylate.

    Reduction: Ethyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclopropane ring

Properties

CAS No.

13949-93-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m0/s1

InChI Key

MDWXTLNIZCHBJE-NTSWFWBYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C=O

Canonical SMILES

CCOC(=O)C1CC1C=O

Origin of Product

United States

Synthesis routes and methods

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